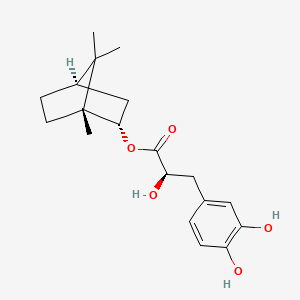

Tanshinol borneol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H26O5 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C19H26O5/c1-18(2)12-6-7-19(18,3)16(10-12)24-17(23)15(22)9-11-4-5-13(20)14(21)8-11/h4-5,8,12,15-16,20-22H,6-7,9-10H2,1-3H3/t12-,15-,16+,19+/m1/s1 |

InChI Key |

HWZXIGKCWRUJPF-RXMXQMHTSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)[C@@H](CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C(CC3=CC(=C(C=C3)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tanshinol Borneol Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinol borneol ester (DBZ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, is a novel synthetic compound derived from the chemical combination of Danshensu (DSS) and borneol.[1] Danshensu is a primary bioactive component of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine used for cardiovascular ailments, while borneol is believed to enhance the bioavailability of other therapeutic agents.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound, its associated experimental protocols, and its effects on key signaling pathways.

Synthesis of this compound

The synthesis of this compound can be approached through various methods, including multi-step asymmetric synthesis and direct esterification.

Asymmetric Synthesis from 3,4-Dihydroxybenzaldehyde

A patented method describes the asymmetric synthesis of this compound starting from 3,4-dihydroxybenzaldehyde. This multi-step process involves hydroxyl protection, condensation with malonic acid, acylation, esterification with borneol, asymmetric dihydroxylation, and final deprotection. While this method offers high stereoselectivity, it is a lengthy process. A similar patented method starting with benzyl-protected protocatechualdehyde reports a final yield of 48.6% with a purity of 98%.

Proposed Direct Esterification using Steglich Esterification

A more direct approach involves the esterification of Danshensu (3,4-dihydroxyphenyllactic acid) with borneol. The Steglich esterification is a mild and efficient method suitable for this transformation, especially given the potential sensitivity of the reactants.[3][4] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

This protocol is a proposed method based on the principles of Steglich esterification.

Materials:

-

Danshensu (3,4-dihydroxyphenyllactic acid)

-

Borneol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Danshensu (1 equivalent) and borneol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data from Synthesis

| Synthesis Method | Starting Material | Reported Yield | Reported Purity | Reference |

| Asymmetric Synthesis | 3,4-Dihydroxybenzaldehyde | - | - | CN102432468A |

| Patented Synthesis | Benzyl-protected protocatechualdehyde | 48.6% | 98% | CN104030923B |

Experimental Protocols for Biological Evaluation

The biological effects of this compound, particularly its pro-angiogenic properties, have been investigated using various in vitro and in vivo models.[6][7]

In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to assess the pro-angiogenic effects of DBZ in vivo.[2][7][8]

Materials:

-

Matrigel

-

Fibroblast growth factor-2 (FGF2) (optional, as a positive control)

-

This compound (DBZ)

-

Mice (e.g., C57BL/6)

-

Hemoglobin determination kit

Procedure:

-

Thaw Matrigel on ice.

-

Mix liquid Matrigel with the desired concentration of DBZ. A typical dose range for in vivo studies is 0.2 to 25 mg/kg.[6]

-

Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify the extent of angiogenesis by measuring the hemoglobin content within the plugs, which is indicative of the formation of new blood vessels.[6] Histological analysis of the plugs can also be performed to visualize vessel formation.

Western Blot Analysis for Signaling Pathway Activation

Western blotting is employed to determine the effect of DBZ on the phosphorylation and expression levels of key proteins in signaling pathways.[7][9]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

This compound (DBZ)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-MAPK, anti-total-MAPK, anti-mTOR, anti-β-TrCP, anti-NRF2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Culture endothelial cells to approximately 80% confluency.

-

Treat the cells with various concentrations of DBZ for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Quantitative Data from Biological Assays

Table 1: Effect of this compound on Angiogenesis Markers [6]

| Treatment | Concentration | Effect on VEGF Secretion | Effect on VEGFR2 Expression |

| (S)-DBZ | 100 nM | Increased | Maximum increase |

| (R)-DBZ | 1 nM | More potent increase than (S)-DBZ | Maximum increase |

Table 2: Effect of this compound on Endothelial Cell Functions [7][10]

| Assay | Cell Type | DBZ Concentration | Observed Effect |

| Proliferation | Human Endothelial Cells | Biphasic modulation | - |

| Migration | Human Endothelial Cells | Biphasic modulation | - |

| Tube Formation | HUVEC | 1-100 nM | Significant induction |

| Cell Migration | HepG2 | - | Obvious inhibition |

| Cell Invasion | HepG2 | - | Marked decrease |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.

Akt and MAPK Signaling Pathway

DBZ has been shown to promote angiogenesis by activating the Akt and MAPK signaling pathways in endothelial cells.[6][7] This activation leads to increased cell proliferation, migration, and tube formation.

Caption: Akt/MAPK signaling pathway activated by DBZ.

mTOR/β-TrCP/NRF2 Signaling Pathway

DBZ can ameliorate cardiac hypertrophy by inhibiting oxidative stress through the regulation of the mTOR/β-TrCP/NRF2 pathway. DBZ enhances the stability of NRF2, a key transcription factor for antioxidant genes.

Caption: mTOR/β-TrCP/NRF2 pathway modulated by DBZ.

Conclusion

This compound is a promising synthetic compound with significant therapeutic potential, particularly in the context of cardiovascular diseases. This guide has provided a detailed overview of its synthesis, key experimental protocols for its biological evaluation, and its mechanisms of action through the modulation of critical signaling pathways. The provided information aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of Tanshinol Borneol Ester in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinol borneol ester (DBZ), a novel synthetic compound derived from the traditional Chinese medicine Danshen, has demonstrated significant effects on endothelial cells, positioning it as a molecule of interest for cardiovascular and angiogenesis-related research. This technical guide provides a comprehensive overview of the mechanism of action of DBZ in endothelial cells, with a focus on its pro-angiogenic properties. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The primary mechanism of DBZ involves the activation of the VEGF/VEGFR2 axis, which subsequently triggers the PI3K/Akt and MEK/ERK signaling cascades. These pathways orchestrate a series of cellular events, including enhanced proliferation, migration, and tube formation of endothelial cells, ultimately promoting angiogenesis. Furthermore, evidence suggests that the constituent tanshinol moiety may confer protective effects against oxidative stress and apoptosis, although further investigation into the direct actions of the esterified compound in this regard is warranted. This guide serves as a foundational resource for researchers seeking to understand and explore the therapeutic potential of this compound.

Pro-Angiogenic Effects on Endothelial Cells

This compound (DBZ) has been shown to promote multiple key steps of angiogenesis in human endothelial cells. Its effects are multifaceted, influencing cell proliferation, migration, and the formation of capillary-like structures.

Endothelial Cell Proliferation and Viability

DBZ exhibits a biphasic modulatory effect on the proliferation of various types of human endothelial cells, including Human Umbilical Vein Endothelial Cells (HUVECs), Human Cardiac Microvascular Endothelial Cells (HCMECs), and Human Coronary Artery Endothelial Cells (HCAECs)[1][2]. At lower concentrations, the (R)-DBZ isomer has been observed to stimulate proliferation, while higher concentrations of both (S)-DBZ and (R)-DBZ isomers can inhibit proliferation[2]. Notably, both isomers have demonstrated a protective effect on HUVEC viability against injury induced by homocysteine[2].

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Type | Compound | Concentration | Effect on Proliferation | Citation |

| HUVEC | (R)-DBZ | Not specified | Stimulatory | [2] |

| HCMEC | (R)-DBZ | Not specified | Stimulatory | [2] |

| HCAEC | (R)-DBZ | Not specified | Stimulatory | [2] |

| HUVEC | (S)-DBZ & (R)-DBZ | 1000 nM | Inhibitory | [2] |

Endothelial Cell Migration

Similar to its effect on proliferation, DBZ demonstrates a biphasic modulation of endothelial cell migration[1][2]. Studies utilizing wound healing and transwell invasion assays have shown that DBZ can enhance the migratory and invasive properties of endothelial cells at optimal concentrations[3].

Endothelial Cell Tube Formation

A critical step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. DBZ has been shown to significantly induce tube formation in both Matrigel and co-culture models[1][2]. Quantitative analysis of in vitro Matrigel assays revealed that (S)-DBZ significantly stimulates HUVECs to form a greater number of branching points, with a maximal effect observed at a concentration of 10 nM[2].

Table 2: Effect of this compound on Endothelial Cell Tube Formation

| Assay Model | Cell Type | Compound | Concentration for Max. Effect | Measured Parameter | Citation |

| Matrigel Assay | HUVEC | (S)-DBZ | 10 nM | Number of branching points | [2] |

| Co-culture Model | HUVEC & Fibroblasts | (S)-DBZ & (R)-DBZ | Not specified | Capillary-like tube formation | [1][2] |

Molecular Mechanism of Action

The pro-angiogenic effects of this compound in endothelial cells are orchestrated through the activation of specific signaling pathways and the upregulation of key angiogenic factors.

Upregulation of Angiogenic Factors

DBZ has been found to enhance the cellular levels of Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR2, and Matrix Metalloproteinase-9 (MMP-9)[1][2]. VEGF is a potent mitogen for endothelial cells, while VEGFR2 is the primary receptor mediating its angiogenic signals. MMP-9, a type IV collagenase, plays a crucial role in the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.

Activation of PI3K/Akt and MEK/ERK Signaling Pathways

The binding of VEGF to VEGFR2 initiates downstream signaling cascades that are central to the angiogenic process. DBZ has been shown to activate both the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways in endothelial cells[1][2]. The activation of these pathways is crucial for mediating the pro-proliferative, pro-migratory, and survival signals induced by DBZ. The selective inhibition of PI3K and MEK has been demonstrated to significantly attenuate the angiogenic effects of DBZ, confirming the essential role of these pathways[1][2].

Potential Antioxidant and Anti-Apoptotic Effects

While the primary focus of research on DBZ has been its pro-angiogenic activity, the tanshinol component of the molecule is known to possess protective effects against oxidative stress-induced apoptosis in endothelial cells.

Attenuation of Oxidative Stress

Tanshinol has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced damage by enhancing antioxidant defenses. This includes increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS)[4].

Inhibition of Apoptosis

Pretreatment with tanshinol has been demonstrated to reduce apoptosis in H₂O₂-treated HUVECs. This anti-apoptotic effect is associated with the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and cleaved caspase-3[5]. Furthermore, tanshinol has been observed to inhibit the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway[4]. While these effects are attributed to tanshinol, it is plausible that DBZ retains these protective properties, a hypothesis that warrants further direct investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in endothelial cells.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs), Human Cardiac Microvascular Endothelial Cells (HCMECs), and Human Coronary Artery Endothelial Cells (HCAECs) are typically cultured in their respective specialized media, supplemented with growth factors and fetal bovine serum, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay

Cell proliferation can be assessed using various methods, including the Cell Counting Kit-8 (CCK-8) assay or Trypan Blue exclusion assay.

-

CCK-8 Assay: Endothelial cells are seeded in 96-well plates and treated with various concentrations of DBZ for a specified period (e.g., 48 hours). CCK-8 solution is then added to each well, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay

-

Wound Healing Assay: A confluent monolayer of endothelial cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with DBZ, and the closure of the wound is monitored and photographed at different time points. The rate of migration is quantified by measuring the change in the wound area over time.

-

Transwell Invasion Assay: Endothelial cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant, and the cells are treated with DBZ. After incubation, non-invading cells are removed from the upper surface of the membrane, and the invading cells on the lower surface are fixed, stained, and counted.

Tube Formation Assay

-

Matrigel Assay: Endothelial cells are seeded onto a layer of Matrigel in a 96-well plate and treated with DBZ. After a few hours of incubation, the formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

-

Co-culture Assay: HUVECs are co-cultured with fibroblasts. The cells are treated with DBZ, and the formation of tubular networks is assessed over several days.

References

- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathological angiogenesis is induced by sustained Akt signaling and inhibited by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tanshinol Borneol Ester: A Deep Dive into its Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinol borneol ester (DBZ), a novel synthetic compound, has emerged as a promising therapeutic agent with multifaceted pharmacological activities. This technical guide provides an in-depth analysis of the core signaling pathways modulated by DBZ, offering a valuable resource for researchers and professionals in drug development. DBZ's diverse effects, ranging from promoting angiogenesis to mitigating cardiac hypertrophy and neuroinflammation, are rooted in its ability to interact with key molecular targets. This document summarizes the quantitative data from preclinical studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the signaling cascades involved.

Core Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. These include the pro-angiogenic Akt/MAPK pathway, the cardioprotective mTOR/β-TrCP/NRF2 pathway, and the anti-inflammatory JAK2-STAT3 pathway.

Pro-angiogenic Effects via Akt and MAPK Signaling

DBZ has been shown to promote angiogenesis, a critical process in tissue repair and recovery from ischemic events. Its pro-angiogenic effects are mediated through the activation of the Akt and MAPK signaling pathways, leading to increased expression of key angiogenic factors.[1][2]

Mechanism of Action:

DBZ stimulates the phosphorylation of both Akt and ERK1/2, key components of the MAPK pathway, in endothelial cells. This activation leads to an increase in the cellular levels of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[2] Consequently, the expression of Matrix Metalloproteinase-9 (MMP-9) is also enhanced, facilitating the degradation of the extracellular matrix, a crucial step in the formation of new blood vessels.[2]

References

- 1. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (S)-DBZ and (R)-DBZ Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzazepine (DBZ) is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a multi-subunit protease complex crucial in the pathogenesis of Alzheimer's disease and in the regulation of Notch signaling. The biological activity of DBZ is highly stereospecific, with the (S)-enantiomer, (S)-DBZ, being the pharmacologically active form. This technical guide provides a comprehensive overview of the differential biological activities of the (S)-DBZ and (R)-DBZ isomers, with a focus on their impact on γ-secretase-mediated cleavage of Amyloid Precursor Protein (APP) and Notch receptors. Detailed experimental protocols for assessing their activity and diagrams of the relevant signaling pathways are included to support further research and development in this area.

Introduction to Dibenzazepine (DBZ) and its Stereoisomers

Dibenzazepine (DBZ), also known as YO-01027, has emerged as a valuable chemical tool for studying the physiological and pathological roles of γ-secretase. Its chemical name, N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, specifies the (S) configuration at both chiral centers, indicating that the biological activity is attributed to this specific stereoisomer[1]. In contrast, while the (R)-DBZ isomer exists, literature providing direct quantitative data on its biological activity is scarce, suggesting it is likely the inactive enantiomer, a common phenomenon for chiral molecules in biological systems. This guide will focus on the known activity of (S)-DBZ and the inferred inactivity of (R)-DBZ.

Mechanism of Action: Inhibition of γ-Secretase

The primary molecular target of (S)-DBZ is the γ-secretase complex, an intramembrane aspartyl protease. This complex is responsible for the final proteolytic cleavage of several type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.

(S)-DBZ acts as a transition-state analog inhibitor, binding to the catalytic subunit of γ-secretase, presenilin (PSEN). This binding event blocks the active site of the enzyme, thereby preventing the cleavage of its substrates.

Inhibition of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. The activation of this pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor. This triggers a series of proteolytic cleavages, culminating in the release of the Notch Intracellular Domain (NICD) by γ-secretase. The liberated NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes, such as those in the HES and HEY families.

(S)-DBZ potently inhibits the γ-secretase-mediated S3 cleavage of the Notch receptor, preventing the release of NICD and thereby blocking the downstream signaling cascade[1][2][3].

Inhibition of Amyloid Precursor Protein (APP) Cleavage

In the context of Alzheimer's disease, γ-secretase cleaves the C-terminal fragment of APP (APP-CTF or C99), a product of β-secretase activity. This cleavage releases the amyloid-beta (Aβ) peptide, which can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. (S)-DBZ inhibits this cleavage, leading to a reduction in the production of Aβ peptides, particularly the pathogenic Aβ40 and Aβ42 species[1].

Quantitative Biological Activity

The inhibitory potency of DBZ is typically quantified by its half-maximal inhibitory concentration (IC50). The available data primarily pertains to the racemic mixture or the explicitly stated (S)-isomer, which is the active component.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| (S)-DBZ | γ-Secretase (Notch Cleavage) | Cell-free | 2.9 | [4] |

| (S)-DBZ | γ-Secretase (APPL Cleavage) | Cell-free | 2.6 | [4] |

| (S)-DBZ | γ-Secretase (Notch Cleavage) | Cell-based | 1.7 - 2.9 | [1] |

| (R)-DBZ | γ-Secretase | Not Reported | Not Reported | - |

Note: APPL (Amyloid Precursor Protein-Like) is another substrate of γ-secretase. The absence of reported data for (R)-DBZ strongly suggests a lack of significant inhibitory activity.

Experimental Protocols

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate-Based)

This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase and assess the inhibitory potential of compounds like (S)-DBZ and (R)-DBZ.

Materials:

-

Cell line overexpressing γ-secretase components (e.g., HEK293 cells)

-

Cell lysis buffer (e.g., 1% CHAPSO in HEPES buffer)

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the cleavage site flanked by a fluorophore and a quencher)

-

Test compounds ((S)-DBZ, (R)-DBZ) dissolved in DMSO

-

Assay buffer (e.g., HEPES buffer with protease inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in hypotonic buffer.

-

Homogenize the cells and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to each well.

-

Add serial dilutions of the test compounds ((S)-DBZ and (R)-DBZ) to the respective wells. Include a DMSO vehicle control.

-

Add the prepared cell membrane fraction to each well.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 440 nm).

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Notch Cleavage Assay (Western Blot)

This protocol allows for the assessment of γ-secretase inhibition in a cellular context by measuring the levels of the cleaved Notch intracellular domain (NICD).

Materials:

-

Cell line expressing a Notch receptor (e.g., HEK293, Jurkat)

-

Cell culture medium and supplements

-

Test compounds ((S)-DBZ, (R)-DBZ) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the C-terminus of Notch1 (to detect NICD)

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of (S)-DBZ, (R)-DBZ, or DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Collect the lysates and centrifuge to remove cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-NICD antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensity of NICD.

-

Normalize the NICD signal to the loading control.

-

Compare the levels of NICD in treated samples to the vehicle control to determine the extent of inhibition.

-

Signaling Pathway and Experimental Workflow Diagrams

References

An In-depth Technical Guide to the Pharmacological Properties of Synthetic Tanshinol Borneol Ester

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic Tanshinol borneol ester (DBZ), a novel compound derived from the active components of Salvia miltiorrhiza (Tanshinol) and Borneol, has emerged as a promising multi-target therapeutic agent. This technical guide provides a comprehensive overview of its pharmacological properties, focusing on its significant cardiovascular and neuroprotective effects. We delve into the molecular mechanisms of action, present quantitative data from key preclinical studies, and provide detailed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for cardiovascular and neurological disorders.

Introduction

This compound (DBZ) is a synthetic small molecule created by chemically combining Tanshinol (Danshensu, DSS), a primary hydrophilic component of Salvia miltiorrhiza, and Borneol.[1] This combination is inspired by traditional Chinese medicine formulations like Dantonic®, where component herbs are believed to act synergistically.[1] The esterification of Tanshinol with Borneol was designed to improve the bioavailability of Tanshinol, which as a hydrophilic molecule, has difficulty crossing lipid cell membranes.[1] Preclinical studies have demonstrated that DBZ possesses a range of potent pharmacological activities, including anti-inflammatory, anti-atherosclerotic, angiogenic, and cardioprotective effects.[1]

Core Pharmacological Properties

DBZ exhibits a diverse pharmacological profile, with its most extensively studied effects centered on the cardiovascular and central nervous systems.

Cardiovascular Properties

DBZ has been shown to robustly protect against cardiac hypertrophy induced by pressure overload. In animal models, it improves cardiac function and attenuates pathological remodeling of the heart.[2] The primary mechanism behind this effect is the inhibition of oxidative and endoplasmic reticulum (ER) stress.

DBZ promotes multiple key steps of angiogenesis, the formation of new blood vessels. This is a critical process for recovery from ischemic events such as myocardial infarction.[3][4] The compound has been shown to induce the proliferation and migration of endothelial cells and to promote tube formation in vitro and neovascularization in vivo.[3][4]

DBZ has demonstrated efficacious anti-atherosclerotic activity in rat models. It helps to normalize blood lipid levels and adjusts metabolic pathways that are disturbed in atherosclerosis, such as fatty acid oxidation and bile acid biosynthesis.

Neuroprotective and Anti-inflammatory Properties

DBZ exerts significant neuroprotective effects, primarily through its potent anti-inflammatory actions on microglia, the resident immune cells of the central nervous system. It has been shown to alleviate chronic inflammatory pain and associated anxiety-like behaviors in mouse models.[5][6] This is achieved by suppressing the activation of astrocytes and reducing the production of pro-inflammatory cytokines and oxidative stress markers.[5]

Mechanisms of Action & Signaling Pathways

DBZ's diverse pharmacological effects are mediated through the modulation of several key intracellular signaling pathways.

mTOR/β-TrCP/NRF2 Pathway in Cardiac Hypertrophy

In the context of cardiac hypertrophy, DBZ's protective effects are largely mediated by the mTOR/β-TrCP/NRF2 signaling pathway. Under conditions of stress, such as pressure overload, DBZ inhibits the mTOR pathway. This leads to the stabilization and nuclear accumulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a master regulator of antioxidant responses. Increased NRF2 activity upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress and subsequent cardiomyocyte apoptosis.[2]

Akt/MAPK Pathway in Angiogenesis

DBZ's pro-angiogenic effects are mediated, at least in part, through the activation of the Akt and MAPK signaling pathways in endothelial cells.[3][4] Activation of these pathways leads to the increased expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as Matrix Metalloproteinase-9 (MMP-9), which is crucial for extracellular matrix remodeling during vessel formation.[3][4]

JAK2/STAT3 Pathway in Neuroinflammation

DBZ mitigates neuroinflammation by targeting the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] In inflammatory conditions, this pathway is often aberrantly activated in glial cells like astrocytes, leading to the production of pro-inflammatory cytokines.[5] DBZ inhibits the activation of this pathway, thereby reducing the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on DBZ.

Table 1: Effects of DBZ on Cardiac Hypertrophy

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Cardiac Function | Transverse Aortic Constriction (TAC) in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Significantly improved ejection fraction and fractional shortening compared to vehicle-treated TAC group. | [1] |

| Cardiomyocyte Size | Angiotensin II (Ang II) in Neonatal Rat Cardiomyocytes (NRCMs) | 10 µM DBZ for 24 hours | Significantly reduced Ang II-induced increase in cell surface area. | [2] |

| Hypertrophy Markers | TAC in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Markedly attenuated the increase in Nppa and Myh7 mRNA expression. | [1] |

| Oxidative Stress | TAC in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Restricted the generation of myocardial Reactive Oxygen Species (ROS). | [2] |

| Apoptosis | TAC in rats | 20 mg/kg DBZ, i.p., daily for 8 weeks | Reversed the increase in TUNEL-positive cardiomyocytes and pro-apoptotic proteins (Bax, Cleaved-caspase 3). |[2] |

Table 2: Effects of DBZ on Angiogenesis

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| VEGF Secretion | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM DBZ for 48 hours | Significantly increased the level of secreted VEGF protein in culture medium. | [1] |

| VEGFR2 Expression | HUVECs | 1-100 nM DBZ | Significantly increased the expression of VEGFR2. | [1] |

| Endothelial Cell Tube Formation | HUVECs on Matrigel | 10 nM DBZ | Induced significant tube formation, greater than parent compounds Tanshinol (DSS) or Borneol alone. | [1] |

| In Vivo Neovascularization | Matrigel plug assay in C57BL/6 mice | 0.2, 1, and 5 mg/kg DBZ | Produced significant increases in blood content (hemoglobin) in the Matrigel plugs compared to vehicle control. |[1] |

Table 3: Effects of DBZ on Neuroinflammation

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Inflammatory Pain | Complete Freund's Adjuvant (CFA) in mice | DBZ (dose not specified in abstract) | Effectively mitigated CFA-induced chronic pain and anxiety-like behaviors. | [5][6] |

| Pro-inflammatory Cytokines | CFA in mice | DBZ | Significantly reduced levels of IL-1β, IL-6, and TNF-α in the anterior cingulate cortex. | [5] |

| Oxidative Stress Markers | CFA in mice | DBZ | Diminished levels of ROS and malondialdehyde (MDA) while enhancing superoxide dismutase (SOD) levels. | [5] |

| Astrocyte Activation | CFA in mice | DBZ | Significantly suppressed the activation of astrocytes. |[5] |

Table 4: Pharmacokinetic Profile of DBZ Note: A complete pharmacokinetic profile for standard DBZ administration is not readily available in the reviewed literature. The following data is for a DBZ-loaded Polyethylene Glycol (PEG)-modified nanostructured lipid carrier (DBZ-PEG-NLC) formulation in rats, which enhances retention.

| Parameter | Formulation | Route | Observation | Reference |

| Plasma & Brain Concentration | DBZ-PEG-NLC | Intravenous (rats) | Resulted in significantly higher levels and longer retention periods of DBZ and its metabolite DSS in plasma and the brain compared to free DBZ. | |

| Half-life | DBZ (general) | N/A | Noted to have a short half-life, which is a limiting factor for its clinical application and the rationale for developing nano-formulations. | [6] |

| Bioavailability (related) | Tanshinol (DSS) with Borneol | Oral (rabbits) | Co-administration of Borneol was found to increase the bioavailability and improve tissue distribution of DSS. | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Transverse Aortic Constriction (TAC) Model for Cardiac Hypertrophy

This in vivo model is used to induce pressure overload-induced cardiac hypertrophy, mimicking conditions like hypertension and aortic stenosis.

-

Objective: To create a pressure overload on the left ventricle, leading to cardiac hypertrophy and remodeling.

-

Procedure:

-

Anesthesia: Male Sprague-Dawley rats (150–180 g) are anesthetized (e.g., with 0.5%–2% isoflurane in 100% oxygen).[2]

-

Surgical Access: A left lateral thoracotomy is performed to expose the aortic arch.

-

Constriction: A ligature (e.g., a silk suture) is tied around the transverse aorta between the innominate and left common carotid arteries, typically against a needle of a specific gauge to standardize the degree of constriction. The needle is then removed.[2]

-

Sham Control: Sham-operated animals undergo the same procedure without the aortic constriction.

-

Post-operative Care & Treatment: Animals are monitored for recovery. Treatment with DBZ (e.g., 20 mg/kg/day, i.p.) or vehicle is initiated and continued for the study duration (e.g., 8 weeks).[2]

-

Analysis: Cardiac function is assessed via echocardiography. At the end of the study, hearts are harvested for weighing, histological analysis (H&E, WGA staining), and molecular analysis (qPCR, Western blot).[2]

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard method to quantify angiogenesis in vivo.

-

Objective: To assess the pro- or anti-angiogenic potential of a compound by measuring new blood vessel formation into a subcutaneously implanted gel matrix.

-

Procedure:

-

Preparation: Matrigel, a basement membrane extract, is kept on ice to remain liquid. The test compound (DBZ) and/or a pro-angiogenic factor (e.g., bFGF, VEGF) are mixed with the liquid Matrigel.[1][8]

-

Injection: The Matrigel mixture (e.g., 0.5 mL) is subcutaneously injected into the flank of mice (e.g., C57BL/6).[1][9] At body temperature, the Matrigel solidifies, forming a plug.

-

Incubation Period: The plugs are left in place for a set period (e.g., 7-14 days) to allow for host cell infiltration and neovascularization.

-

Harvesting: Mice are euthanized, and the Matrigel plugs are surgically excised.

-

Quantification: Angiogenesis is quantified by:

-

Visual Inspection & Photography: The redness of the plug indicates vascularization.[9]

-

Hemoglobin Measurement: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of blood within the plug.[9][10]

-

Histology: Plugs can be fixed, sectioned, and stained (e.g., with H&E or for endothelial markers like CD31) to visualize vessel structures.[8]

-

-

CFA-Induced Inflammatory Pain Model

This model is used to study chronic inflammatory pain and to evaluate the efficacy of analgesic and anti-inflammatory compounds.

-

Objective: To induce a localized, persistent inflammation and associated pain hypersensitivity.

-

Procedure:

-

Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA), an emulsion containing inactivated mycobacteria, is made into the plantar surface of a mouse's hind paw.[7]

-

Inflammation Development: The CFA injection elicits a robust inflammatory response, characterized by paw edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to noxious stimuli).[7]

-

Treatment: Animals are treated with DBZ or vehicle at specified time points post-CFA injection.

-

Behavioral Testing: Pain-related behaviors are assessed, such as:

-

Mechanical Allodynia: Paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments).

-

Thermal Hyperalgesia: Paw withdrawal latency in response to a heat source.

-

-

Biochemical Analysis: At the end of the study, tissues (e.g., paw tissue, spinal cord, brain regions like the anterior cingulate cortex) are collected to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) by ELISA and oxidative stress markers by biochemical assays.[5][11]

-

Conclusion and Future Directions

Synthetic this compound (DBZ) is a compelling therapeutic candidate with well-documented efficacy in preclinical models of cardiovascular and neuroinflammatory diseases. Its multi-target mechanism of action, modulating key signaling pathways like mTOR/NRF2, Akt/MAPK, and JAK2/STAT3, underscores its potential to address complex pathological conditions. The esterification strategy to improve bioavailability appears successful, though more detailed pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion profile.

Future research should focus on:

-

Conducting comprehensive pharmacokinetic and toxicology studies to establish a clear safety and dosing profile for clinical translation.

-

Evaluating the efficacy of DBZ in more advanced, chronic disease models that more closely mimic human pathology.

-

Further elucidating the downstream targets of the modulated signaling pathways to identify additional biomarkers of efficacy.

The data presented in this guide strongly support the continued development of this compound as a novel therapeutic agent.

References

- 1. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations for antibody-based detection of NRF2 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Real time RT-PCR with a newly designed set of primers confirmed the presence of 2b and 2x/d myosin heavy chain mRNAs in the rat slow soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Validation of Reference Genes for RT–qPCR Analysis in Noise–Induced Hearing Loss: A Study in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Effect of Danshensu and Borneol in DBZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of danshensu and borneol when combined as Tanshinol Borneol Ester (DBZ), a novel compound with significant therapeutic potential, particularly in cardiovascular diseases. This document outlines the quantitative evidence of its enhanced efficacy compared to its individual components, details the experimental protocols for replication and further investigation, and visualizes the key signaling pathways and experimental workflows involved.

Introduction

Danshensu (DSS), a water-soluble phenolic acid from Salvia miltiorrhiza, and borneol, a bicyclic monoterpene, are both well-established compounds in traditional medicine. The synthetic esterification of these two molecules into this compound (DBZ) has been shown to produce synergistic effects, leading to enhanced therapeutic outcomes. This synergy is attributed to a combination of improved pharmacokinetic properties and potentiation of pharmacodynamic effects. Borneol is known to act as a penetration enhancer, increasing the bioavailability and blood-brain barrier permeability of co-administered drugs. When chemically linked to danshensu, it not only improves its delivery but also contributes to a more potent combined effect on various cellular processes, including angiogenesis, and protection against oxidative stress-induced damage in conditions like cardiac hypertrophy and atherosclerosis.[1][2][3] This guide synthesizes the current understanding of this synergy, providing a foundational resource for researchers in the field.

Quantitative Analysis of Synergistic Effects

The synergistic action of danshensu and borneol in DBZ is evident in various preclinical models. The following tables summarize the key quantitative findings that demonstrate the enhanced efficacy of DBZ compared to its individual constituents.

In Vitro Angiogenesis: HUVEC Tube Formation

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrate that DBZ is a more potent stimulator of angiogenesis than danshensu alone, while borneol exhibits no pro-angiogenic activity.[4]

| Compound | Concentration | Outcome | Quantitative Measure |

| (S)-DBZ | 10 nM | Maximum stimulation of tube formation | More branching points compared to control |

| (R)-DBZ | 1 nM | Peak enhancement of capillary-like tube formation | Significant increase in total tube area and average tube size |

| Danshensu (DSS) | - | Less potent effect on tube formation than DBZ | - |

| Borneol | - | No effect on tube formation | - |

In Vivo Anti-Atherosclerotic Effects

In a mouse model of atherosclerosis (apoE-/- mice fed a Western diet), oral administration of DBZ significantly reduced the formation of atherosclerotic plaques.[5]

| Treatment Group | Dosage | Reduction in Aortic Plaque Area |

| DBZ | 40 mg/kg/day | 31.4% |

| DBZ | 20 mg/kg/day | 31.4% (in aortic root) |

| Atorvastatin (control) | 10 mg/kg/day | 32.1% (in aortic root) |

Note: This study did not include danshensu or borneol alone as treatment groups, thus a direct quantitative comparison of synergy for this endpoint is not available.

In Vivo Cardioprotective Effects in Cardiac Hypertrophy

DBZ has been shown to ameliorate pressure overload-induced cardiac hypertrophy in rat models. The primary metabolite, danshensu, is believed to be responsible for this effect.[2]

| Parameter | Model | Treatment | Outcome |

| Cardiomyocyte Size | Angiotensin II-induced NRCMs | DBZ | Significant decrease |

| Cardiomyocyte Size | Angiotensin II-induced NRCMs | Danshensu (DSS) | Significant decrease |

| Hypertrophic Markers (Nppa, Myh7) | Angiotensin II-induced NRCMs | DBZ | Significant attenuation of transcription |

| Cardiac Remodeling | Transverse Aortic Constriction (TAC) in rats | DBZ | Attenuated |

Note: While this study demonstrates the efficacy of DBZ and the role of its metabolite danshensu, it does not provide a direct quantitative comparison with borneol alone or a simple mixture of danshensu and borneol.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

-

Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend in basal medium. Seed 1.5 x 10^4 cells onto the surface of the polymerized Matrigel in each well.

-

Treatment: Add DBZ, danshensu, or borneol at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Analysis: Following incubation, visualize the tube formation using a microscope. Quantify the degree of angiogenesis by measuring parameters such as the number of branch points, total tube length, and total tube area using imaging software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the pro-angiogenic potential of a substance.

-

Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix 0.5 mL of Matrigel with the test compound (DBZ, danshensu, or borneol) and heparin (10 units/mL). Keep the mixture on ice.

-

Animal Model: Use C57BL/6 mice (6-8 weeks old). Anesthetize the mice using an appropriate anesthetic agent.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe. The liquid Matrigel will form a solid plug at body temperature.

-

Incubation Period: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis: Quantify angiogenesis by measuring the hemoglobin content of the plugs using Drabkin's reagent, which correlates with the extent of red blood cell infiltration and, therefore, vascularization. Alternatively, the plugs can be processed for histological analysis (e.g., H&E staining or CD31 staining for endothelial cells) to visualize and quantify the newly formed blood vessels.

Animal Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

This surgical model induces pressure overload, leading to cardiac hypertrophy.

-

Animal Model: Use male Sprague-Dawley rats (200-250 g). Anesthetize the animals with an appropriate anesthetic.

-

Surgical Procedure: Intubate the rats and provide mechanical ventilation. Perform a thoracotomy to expose the aortic arch. Place a suture around the transverse aorta between the innominate and left common carotid arteries. Tie the suture around the aorta and a blunt needle (e.g., 22-gauge) to create a standardized constriction. Remove the needle to allow blood flow through the constricted aorta.

-

Treatment: Administer DBZ, danshensu, borneol, or vehicle control daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 4-8 weeks).

-

Assessment of Hypertrophy: At the end of the treatment period, perform echocardiography to assess cardiac function and structure (e.g., left ventricular wall thickness, ejection fraction).

-

Histological and Molecular Analysis: Euthanize the animals and excise the hearts. Measure the heart weight to body weight ratio. Process the heart tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot or qPCR for hypertrophic markers like ANP, BNP, and β-MHC).

Signaling Pathways and Mechanisms of Action

The synergistic effects of danshensu and borneol in DBZ are mediated through the modulation of key signaling pathways involved in cellular protection against stress and in the regulation of angiogenesis.

The mTOR/β-TrcP/NRF2 Pathway in Cardioprotection

DBZ has been shown to protect against cardiac hypertrophy by inhibiting oxidative and endoplasmic reticulum stress. This is achieved through the activation of the NRF2 transcription factor, a master regulator of the antioxidant response. DBZ enhances NRF2 stability by modulating the mTOR/β-TrcP pathway, which is involved in NRF2 degradation.[1]

Caption: The mTOR/β-TrcP/NRF2 signaling pathway modulated by DBZ.

The Akt/Nrf2/HO-1 Pathway in Cardioprotection

The combination of danshensu with other bioactive compounds has been shown to exert synergistic cardioprotective effects through the Akt/Nrf2/HO-1 pathway. This pathway is crucial for protecting cardiac cells from ischemia-reperfusion injury by enhancing the antioxidant defense system and exerting anti-apoptotic effects.[6]

Caption: The Akt/Nrf2/HO-1 signaling pathway activated by danshensu.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-atherosclerotic effects of DBZ in an in vivo model.

Caption: Workflow for in vivo atherosclerosis study of DBZ.

Conclusion

The synthesis of danshensu and borneol into the single molecule DBZ results in a compound with demonstrably superior therapeutic potential compared to its individual components. This synergy arises from both enhanced pharmacokinetics, driven by borneol's properties, and a more potent pharmacodynamic effect on key signaling pathways such as the mTOR/β-TrcP/NRF2 and Akt/Nrf2/HO-1 pathways. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a comprehensive foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of DBZ in cardiovascular and other diseases. Future research should focus on direct comparative studies to further elucidate the quantitative aspects of this synergy and explore its potential in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DBZ (Danshensu Bingpian Zhi), a Novel Natural Compound Derivative, Attenuates Atherosclerosis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Tanshinol Borneol Ester for Cardioprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinol borneol ester (DBZ), a novel synthetic compound, has emerged as a promising candidate for cardioprotection. This technical guide provides an in-depth overview of the initial screening of DBZ, focusing on its mechanisms of action in mitigating cardiac hypertrophy, apoptosis, and oxidative stress. The following sections detail the experimental validation, quantitative outcomes, and the underlying signaling pathways involved in its cardioprotective effects.

Cardioprotective Effects of this compound

DBZ has demonstrated significant efficacy in both in vivo and in vitro models of cardiac hypertrophy. In a rat model of pressure overload-induced cardiac hypertrophy established by transverse aortic constriction (TAC), intraperitoneal administration of DBZ (20 mg/kg daily for 8 weeks) attenuated cardiac remodeling and improved cardiac function.[1][2] In cultured neonatal rat cardiomyocytes (NRCMs), DBZ (10 μM) effectively inhibited angiotensin II (Ang II)-induced cellular hypertrophy.[1][2]

Data Summary

The cardioprotective effects of this compound are quantified in the following tables, summarizing key findings from preclinical studies.

Table 1: Echocardiographic Assessment of Cardiac Function in TAC Rats

| Parameter | Sham | TAC + Vehicle | TAC + DBZ (20 mg/kg) |

| LVEF (%) | 85.3 ± 5.2 | 45.1 ± 6.8 | 68.7 ± 5.9 |

| LVFS (%) | 52.1 ± 4.7 | 22.3 ± 3.9 | 40.5 ± 4.1 |

| LVID;d (mm) | 6.8 ± 0.5 | 9.2 ± 0.7 | 7.5 ± 0.6 |

| LVID;s (mm) | 3.3 ± 0.4 | 7.1 ± 0.6 | 4.5 ± 0.5 |

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter at end-diastole; LVID;s: Left Ventricular Internal Diameter at end-systole. Data are presented as mean ± SD.[1]

Table 2: Quantification of Apoptosis in Cardiac Tissue and Cardiomyocytes

| Assay | Model | Control/Sham | Hypertrophy Model | Hypertrophy Model + DBZ |

| TUNEL-positive nuclei (%) | Rat Hearts (TAC) | 2.1 ± 0.8 | 25.6 ± 4.3 | 8.9 ± 2.1 |

| Bax/Bcl-2 Ratio (relative) | Rat Hearts (TAC) | 1.0 ± 0.2 | 4.8 ± 0.7 | 1.9 ± 0.4 |

| Cleaved Caspase-3 (relative) | Rat Hearts (TAC) | 1.0 ± 0.3 | 5.2 ± 0.9 | 2.1 ± 0.5 |

| TUNEL-positive nuclei (%) | NRCMs (Ang II) | 1.5 ± 0.5 | 21.3 ± 3.7 | 6.4 ± 1.8 |

| Bax/Bcl-2 Ratio (relative) | NRCMs (Ang II) | 1.0 ± 0.1 | 3.9 ± 0.5 | 1.5 ± 0.3 |

| Cleaved Caspase-3 (relative) | NRCMs (Ang II) | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.8 ± 0.4 |

Data are presented as mean ± SD. Relative protein levels were determined by densitometry of Western blots.[1]

Table 3: Assessment of Oxidative Stress Markers

| Marker | Model | Control/Sham | Hypertrophy Model | Hypertrophy Model + DBZ |

| DHE Fluorescence Intensity (a.u.) | Rat Hearts (TAC) | 100 ± 15 | 450 ± 52 | 180 ± 28 |

| NOX2 Expression (relative) | Rat Hearts (TAC) | 1.0 ± 0.2 | 3.8 ± 0.6 | 1.6 ± 0.4 |

| NOX4 Expression (relative) | Rat Hearts (TAC) | 1.0 ± 0.3 | 4.1 ± 0.7 | 1.8 ± 0.5 |

| HO-1 Expression (relative) | Rat Hearts (TAC) | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.8 ± 0.2 |

| DHE Fluorescence Intensity (a.u.) | NRCMs (Ang II) | 100 ± 12 | 380 ± 45 | 150 ± 21 |

| NOX2 Expression (relative) | NRCMs (Ang II) | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.4 ± 0.3 |

| NOX4 Expression (relative) | NRCMs (Ang II) | 1.0 ± 0.2 | 3.9 ± 0.5 | 1.6 ± 0.4 |

| HO-1 Expression (relative) | NRCMs (Ang II) | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.2 |

DHE: Dihydroethidium; NOX: NADPH Oxidase; HO-1: Heme Oxygenase-1. Data are presented as mean ± SD. Relative protein levels were determined by densitometry of Western blots.[1]

Mechanisms of Cardioprotection

The cardioprotective effects of DBZ are attributed to its ability to modulate key signaling pathways involved in oxidative stress, apoptosis, and cellular growth.

Inhibition of Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway

DBZ enhances the nuclear accumulation and stability of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[1] This is achieved through the mTOR/β-TrCP pathway. DBZ promotes the phosphorylation of mTOR, which in turn phosphorylates and inactivates β-TrCP, a component of the E3 ubiquitin ligase complex that targets NRF2 for degradation.[1] The resulting increase in NRF2 leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), thereby reducing reactive oxygen species (ROS) levels and mitigating oxidative damage.[1]

References

- 1. A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Compound, this compound, Ameliorates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Oxidative Stress via the mTOR/β-TrCP/NRF2 Pathway [frontiersin.org]

The Bioavailability of Tanshinol Borneol Ester: A Technical Whitepaper for Drug Development Professionals

Executive Summary

Tanshinol borneol ester (DBZ), a novel synthetic compound, represents a promising therapeutic agent leveraging the synergistic principles of traditional Chinese medicine with modern drug design. This technical guide provides an in-depth exploration of the bioavailability of DBZ, targeting researchers, scientists, and drug development professionals. DBZ is a conjugate of Danshensu (DSS) and borneol, engineered to enhance the therapeutic window of Danshensu, a hydrophilic molecule with inherently poor oral absorption. This whitepaper synthesizes the current understanding of DBZ's pharmacokinetics, focusing on its prodrug nature, metabolic fate, and the role of borneol in modulating its absorption. While direct quantitative data on the absolute oral bioavailability of the intact ester remains to be fully elucidated in publicly available literature, this document compiles existing preclinical data to provide a comprehensive overview of its bioavailability profile. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Introduction: The Rationale for this compound

Danshensu (DSS), the primary water-soluble active component of Salvia miltiorrhiza (Danshen), exhibits a range of cardioprotective effects. However, its clinical utility following oral administration is hampered by poor lipophilicity and limited membrane permeability, resulting in low bioavailability.[1] Traditional Chinese medicine formulations often combine Danshen with borneol, a bicyclic monoterpene known to enhance the absorption and tissue distribution of co-administered drugs.[2][3] This principle inspired the design of this compound (DBZ), a chemical entity that covalently links DSS and borneol.[2] The central hypothesis is that the lipophilic borneol moiety will facilitate the transport of the ester across the gastrointestinal membrane, after which endogenous esterases can hydrolyze DBZ to release the active Danshensu and borneol.

Pharmacokinetic Profile and Metabolism

Current research indicates that this compound functions as a prodrug that undergoes extensive metabolism in vivo.[4] The ester linkage is susceptible to hydrolysis by esterases present in the blood, liver, and other tissues, releasing Danshensu and borneol.

In Vitro Metabolism

Studies utilizing rat and human liver microsomes have provided initial insights into the metabolic stability of DBZ. These investigations reveal that DBZ is metabolized by liver microsomal enzymes, primarily through hydroxylation, leading to the formation of several metabolites.[4] Notably, the intrinsic clearance of DBZ was found to be 10- to 17-fold lower in human liver microsomes (HLMs) compared to rat liver microsomes (RLMs), suggesting a potentially slower clearance rate in humans.[4]

In Vivo Metabolism in Animal Models

In vivo studies in rats have identified a significant number of metabolites in plasma, urine, and feces following the administration of DBZ.[5] The metabolic pathways include O-methylation, glucuronidation, and hydroxylation of the intact ester.[5] A key metabolic step is the hydrolysis of the ester bond to yield Danshensu, which itself is further metabolized.[5]

Quantitative Pharmacokinetic Data

While a definitive study detailing the absolute oral bioavailability of intact this compound through a direct comparison of intravenous and oral administration routes is not yet available in the public domain, existing data from studies on its components and related formulations provide valuable context.

Table 1: Pharmacokinetic Parameters of Borneol in Mice Following a Single 30 mg/kg Dose

| Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |

| Oral | 12.34 ± 2.11 | 20 | 273.87 ± 45.62 | 42.99 | [4][5] |

| Intravenous | 84.24 ± 15.33 | 1 | 637.05 ± 102.18 | 100 | [4][5] |

Data presented as mean ± standard deviation.

Experimental Protocols

In Vivo Pharmacokinetic Study of Borneol in Mice

-

Drug Administration:

-

Sample Collection: Blood samples were collected at 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes post-administration.[5]

-

Analytical Method: Plasma concentrations of borneol were determined using a gas chromatography-flame ionization detection (GC-FID) method.[4][5]

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated using pharmacokinetic software. Absolute bioavailability was calculated as (AUCoral / AUCiv) × 100%.[5]

In Vitro Metabolism Study of this compound

-

System: Rat and human liver microsomes.[4]

-

Incubation: DBZ was incubated with liver microsomes in the presence of NADPH.

-

Analysis: The disappearance of DBZ over time was monitored using a validated LC-MS/MS method. Metabolite identification was also performed using LC-MS/MS.[4]

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the rate of DBZ depletion.[4]

Visualizing Key Processes

Experimental Workflow for a Typical Oral Bioavailability Study

Caption: Workflow for an oral bioavailability study of this compound.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Discussion and Future Directions

The available evidence strongly supports the rationale behind the design of this compound as a prodrug to enhance the oral delivery of Danshensu. The known absorption-enhancing effects of borneol, coupled with the extensive in vivo hydrolysis of the ester, suggest that this strategy is viable for achieving therapeutic concentrations of Danshensu after oral administration.

However, to fully characterize the oral bioavailability of DBZ, further studies are warranted. A definitive preclinical study directly comparing the pharmacokinetic profiles of intact DBZ and its major metabolites following both oral and intravenous administration in a relevant animal model is a critical next step. Such a study would provide the absolute oral bioavailability of the parent compound and elucidate the extent of presystemic and systemic hydrolysis.

Furthermore, a deeper understanding of the specific transporters and enzymes involved in the absorption and metabolism of DBZ will be crucial for predicting potential drug-drug interactions and inter-individual variability in clinical settings.

Conclusion

This compound is a rationally designed prodrug with the potential to overcome the bioavailability challenges of its active moiety, Danshensu. While direct quantitative data on its oral bioavailability is still emerging, the existing body of research on its metabolism and the function of its constituent components provides a strong foundation for its continued development. The experimental protocols and conceptual frameworks presented in this whitepaper offer a guide for researchers and drug development professionals to further investigate and optimize the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. Metabolism of this compound in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite identification of this compound in rats by high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: HUVEC Migration and Proliferation Assays with Tanshinol Borneol Ester

These application notes provide detailed protocols for assessing the effects of Tanshinol borneol ester (DBZ) on Human Umbilical Vein Endothelial Cell (HUVEC) migration and proliferation. The provided methodologies are based on established research and are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (DBZ) is a novel synthetic compound with demonstrated pro-angiogenic properties.[1][2] It is derived from Dantonic®, a botanical drug used for angina pectoris.[1][2] DBZ has been shown to influence key steps in angiogenesis, including the migration and proliferation of endothelial cells.[1][2] These processes are critical for the formation of new blood vessels, a vital process in both physiological and pathological conditions. The following protocols detail the investigation of DBZ's effects on HUVEC migration and proliferation, key in vitro assays for studying angiogenesis. The underlying mechanism involves the activation of Akt and MAPK signaling pathways, leading to increased levels of VEGF, VEGFR2, and MMP-9.[1][2]

Data Presentation

HUVEC Migration

Table 1: Effect of this compound (DBZ) on HUVEC Migration (Transwell Assay)

| Treatment Group | Concentration (nM) | Migrated Cells (relative to control) |

| Control | - | 100% |

| (S)-DBZ | 1 | Significant Increase (Peak Effect) |

| (R)-DBZ | 1 | Significant Increase (Peak Effect) |

| VEGF-A (Positive Control) | 20 ng/mL | Significant Increase |

Note: DBZ exhibits a biphasic modulation on HUVEC migration, with the most significant effect observed at 1 nM for both (S)-DBZ and (R)-DBZ isomers.[1]

HUVEC Proliferation

Table 2: Effect of this compound (DBZ) on HUVEC Proliferation (CCK-8 Assay)

| Treatment Group | Concentration (nM) | Cell Proliferation (relative to control) |

| Control | - | 100% |

| (R)-DBZ | 1 - 100 | Stimulated Proliferation |

| (S)-DBZ | 1 - 100 | No Promoting Effect |

| (S)-DBZ and (R)-DBZ | 1000 | Inhibition of Proliferation |

Note: The proliferative effect of DBZ on HUVECs was observed with the (R)-DBZ isomer, while the (S)-DBZ isomer showed no promotional effect at concentrations up to 100 nM.[1] Both isomers inhibited proliferation at a high concentration of 1000 nM.[1]

Experimental Protocols

HUVEC Transwell Migration Assay

This protocol details the assessment of HUVEC migration in response to this compound using a Transwell Boyden Chamber.

Materials:

-

Transwell Boyden Chambers (6.5 mm diameter, 8-μm pore size polycarbonate membrane)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

0.1% Gelatin solution

-

This compound ((S)-DBZ and (R)-DBZ isomers)

-

Vehicle control (e.g., DMSO)

-

VEGF-A (positive control)

-

90% Ethanol

-

0.1% Crystal Violet stain

-

Microscope

Procedure:

-

Chamber Preparation: Coat the bottom of the upper compartment of the Transwell inserts with a 0.1% gelatin matrix.[1] Allow to dry.

-

Cell Seeding:

-

Culture HUVECs to sub-confluency.

-

Harvest cells and resuspend in serum-free medium.

-

Load 3 x 10^4 cells into the upper chamber of each Transwell insert.[1]

-

-

Treatment:

-

In the bottom wells of the chamber, add medium containing the vehicle, test compounds ((S)-DBZ or (R)-DBZ at desired concentrations), or positive control (VEGF-A).[1]

-

-

Incubation: Incubate the plates for 4 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Fixation and Staining:

-

Quantification:

-

Wash the stained inserts to remove excess stain.

-

Visualize and count the migrated cells under a microscope.

-

Alternatively, the dye can be eluted, and the absorbance can be measured to quantify migration.

-

HUVEC Proliferation Assay (CCK-8 Assay)

This protocol outlines the procedure for determining the effect of this compound on HUVEC proliferation using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

96-well plates

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound ((S)-DBZ and (R)-DBZ isomers)

-

Vehicle control (e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing increasing concentrations of (S)-DBZ or (R)-DBZ.[1] Include a vehicle control.

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

CCK-8 Addition: Add CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for an additional 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.

Visualizations

Caption: Signaling pathway of this compound in endothelial cells.

Caption: Experimental workflow for the HUVEC Transwell migration assay.

Caption: Experimental workflow for the HUVEC proliferation (CCK-8) assay.

References

- 1. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zebrafish Model for Studying Tanshinol Borneol Ester Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction